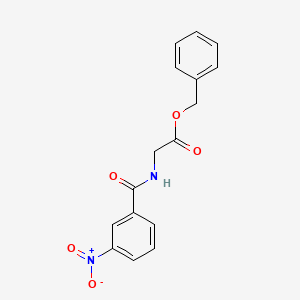

N-(3-nitrobenzoyl)glycine benzyl ester

Description

Properties

Molecular Formula |

C16H14N2O5 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

benzyl 2-[(3-nitrobenzoyl)amino]acetate |

InChI |

InChI=1S/C16H14N2O5/c19-15(23-11-12-5-2-1-3-6-12)10-17-16(20)13-7-4-8-14(9-13)18(21)22/h1-9H,10-11H2,(H,17,20) |

InChI Key |

AHRXAOZHYVDWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-nitrobenzoyl)glycine benzyl ester: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-(3-nitrobenzoyl)glycine benzyl ester, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, structural characterization, and potential therapeutic applications.

Introduction: The Significance of N-Acyl Glycine Derivatives

N-acyl glycine derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The structural scaffold, combining an amino acid with a substituted benzoic acid, provides a versatile platform for the development of novel therapeutic agents. The introduction of specific substituents on the benzoyl ring can significantly influence the biological activity of these molecules. In particular, the incorporation of electron-withdrawing groups, such as the nitro group, has been shown to enhance the antibacterial and anti-inflammatory properties of these compounds.[1][2][3][4][5]

N-(3-nitrobenzoyl)glycine benzyl ester incorporates a nitro group at the meta position of the benzoyl ring and a benzyl ester protecting group on the glycine moiety. This specific arrangement of functional groups suggests its potential as a synthetic intermediate for more complex molecules and as a candidate for biological screening. The benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under specific conditions, allowing for further modification of the molecule.[6]

This guide will delve into the synthetic strategies for preparing N-(3-nitrobenzoyl)glycine benzyl ester, detail its expected physicochemical and spectroscopic characteristics, and explore its potential applications based on the known biological activities of structurally related compounds.

Physicochemical and Structural Properties

Chemical Structure:

Caption: Chemical structure of N-(3-nitrobenzoyl)glycine benzyl ester.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₆H₁₄N₂O₅ | Based on atom count from the chemical structure. |

| Molecular Weight | 314.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white or pale yellow solid | Similar benzoyl glycine derivatives are typically solids at room temperature.[7] The nitro group may impart a slight yellow color. |

| Melting Point | 100-150 °C | Benzyl 3,5-dinitrobenzoate has a melting point of 117-118 °C.[8] The melting point will be influenced by crystal packing and intermolecular forces. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, DMF). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water. | The presence of two aromatic rings and the ester group suggests solubility in organic solvents, while the overall non-polar character predicts low water solubility.[7] |

| CAS Number | Not assigned | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |

Synthesis and Purification

The synthesis of N-(3-nitrobenzoyl)glycine benzyl ester can be readily achieved through the coupling of 3-nitrobenzoic acid and glycine benzyl ester. The most common and reliable method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under basic conditions.

Rationale for Synthetic Approach

The chosen synthetic route involves two main steps: the preparation of the acid chloride from 3-nitrobenzoic acid, followed by its reaction with glycine benzyl ester. This approach is favored due to the high reactivity of the acid chloride, which typically leads to high yields of the desired amide product. The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine of the glycine benzyl ester, rendering it unreactive.

Experimental Protocol

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 3-Nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 3-nitrobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Coupling of 3-Nitrobenzoyl chloride with Glycine benzyl ester

-

Dissolve glycine benzyl ester p-toluenesulfonate salt in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (approximately 2.2 equivalents) to the solution to neutralize the p-toluenesulfonic acid and the HCl that will be generated during the reaction.

-

Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in a minimal amount of dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the glycine benzyl ester solution at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: Synthetic workflow for N-(3-nitrobenzoyl)glycine benzyl ester.

Spectroscopic Analysis and Characterization

The structural identity and purity of N-(3-nitrobenzoyl)glycine benzyl ester can be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on the compound's structure and known values for similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl and benzyl groups, the methylene protons of the glycine and benzyl ester moieties, and the amide proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (3-nitrophenyl) | 8.0 - 8.8 | m | 4H |

| Aromatic-H (benzyl) | 7.3 - 7.5 | m | 5H |

| Amide N-H | 8.5 - 9.5 | t | 1H |

| Benzyl CH₂ | ~5.2 | s | 2H |

| Glycine CH₂ | ~4.3 | d | 2H |

Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. The exact chemical shifts and coupling constants will depend on the solvent and spectrometer frequency.[8][10][11][12]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ester C=O | 168 - 172 |

| Amide C=O | 165 - 168 |

| Aromatic C-NO₂ | 147 - 150 |

| Aromatic C (quaternary) | 134 - 138 |

| Aromatic C-H (3-nitrophenyl) | 120 - 135 |

| Aromatic C-H (benzyl) | 127 - 129 |

| Benzyl CH₂ | 66 - 68 |

| Glycine CH₂ | 41 - 44 |

Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution.[8][13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amide) | 3300 - 3400 | Medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp |

| C=O Stretch (amide I) | 1650 - 1680 | Strong, sharp |

| N-O Stretch (nitro, asymmetric) | 1510 - 1560 | Strong |

| N-H Bend (amide II) | 1510 - 1550 | Medium |

| N-O Stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

Predictions are for a solid-state (KBr pellet or ATR) spectrum.[16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Expected [M+H]⁺: m/z 315.0924 (for C₁₆H₁₅N₂O₅)

-

Expected Fragmentation Pattern: The molecule is expected to fragment at the amide and ester linkages. Common fragments would include the 3-nitrobenzoyl cation (m/z 150), the benzyl cation (m/z 91), and fragments resulting from the loss of the benzyloxycarbonyl group.

Potential Applications in Drug Discovery and Organic Synthesis

While specific studies on N-(3-nitrobenzoyl)glycine benzyl ester are limited, the broader class of nitro-substituted benzamides and N-acyl glycines has shown significant potential in several areas of research.

Antimicrobial Activity

The presence of a nitro group on an aromatic ring is a common feature in many antimicrobial agents.[3][9] The electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule.[1] It is hypothesized that nitroaromatic compounds can undergo reduction within microbial cells to form reactive nitroso and hydroxylamine intermediates that are cytotoxic.[3][4] Therefore, N-(3-nitrobenzoyl)glycine benzyl ester is a promising candidate for screening as an antibacterial agent against a range of pathogenic bacteria.

Anti-inflammatory Activity

Nitro-substituted benzamide derivatives have been investigated for their anti-inflammatory properties.[2] Some studies have shown that these compounds can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.[2] The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[2] Molecular docking studies have suggested that the orientation and number of nitro groups can influence the binding affinity to target enzymes.[2]

Synthetic Intermediate

N-(3-nitrobenzoyl)glycine benzyl ester can serve as a valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. The benzyl ester can be deprotected via hydrogenolysis to reveal the carboxylic acid, allowing for peptide coupling or other modifications at the C-terminus. This dual functionality makes it a useful building block for the synthesis of more complex molecules, including peptides and heterocyclic compounds.

Caption: Potential applications of N-(3-nitrobenzoyl)glycine benzyl ester.

Conclusion

N-(3-nitrobenzoyl)glycine benzyl ester is a synthetically accessible molecule with significant potential for applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is scarce, a comprehensive understanding of its properties and reactivity can be derived from the well-established chemistry of its constituent functional groups and analogous structures. The straightforward synthesis, coupled with the potential for diverse biological activity conferred by the nitrobenzoyl moiety, makes this compound a compelling target for further investigation. This guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and therapeutic potential of N-(3-nitrobenzoyl)glycine benzyl ester and its derivatives.

References

-

PubMed. (2020). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

-

MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester. Retrieved from [Link]

-

PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

MDPI. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]

-

SciSpace. (n.d.). An overview on synthetic methods of benzyl acetate. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Transtutors. (2024). Identify the relevant peaks for each of the FTIR spectra and.... Retrieved from [Link]

- Google Patents. (n.d.). CN101434539A - Preparation of benzyl acetate.

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm). Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved from [Link]

- Google Patents. (n.d.). AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

PMC. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of c-glycine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2022). Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae. Retrieved from [Link]

-

Frontiers. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 3-nitro-. Retrieved from [Link]

-

Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Halides and Disulfides. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-benzylglycine. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzylglycine ethyl ester. Retrieved from [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 6436-90-4: N-Benzylglycine ethyl ester | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. (Solved) - Identify the relevant peaks for each of the FTIR spectra and... (1 Answer) | Transtutors [transtutors.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product [frontiersin.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N-(3-nitrobenzoyl)glycine Benzyl Ester: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-(3-nitrobenzoyl)glycine benzyl ester, a valuable intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction and Significance

N-(3-nitrobenzoyl)glycine benzyl ester is a derivative of glycine, an essential amino acid. The presence of the 3-nitrobenzoyl group introduces a key functionality that can be further modified, making it a versatile building block in medicinal chemistry. The nitro group, being an electron-withdrawing group, can influence the chemical properties and biological activity of molecules it is incorporated into.[1] The benzyl ester serves as a protecting group for the carboxylic acid of glycine, which can be selectively removed under specific conditions.[2]

The synthesis of this compound typically involves the formation of an amide bond between 3-nitrobenzoic acid or its activated derivative and the amino group of glycine benzyl ester.[3] This guide will focus on a robust and widely applicable method utilizing the acid chloride of 3-nitrobenzoic acid in a Schotten-Baumann-type reaction.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Overall reaction for the synthesis of N-(3-nitrobenzoyl)glycine benzyl ester.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Nitrobenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive, handle with care.[4] |

| Glycine benzyl ester hydrochloride | ≥99% | Sigma-Aldrich | Store in a desiccator. |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Anhydrous, freshly distilled recommended. |

| Dichloromethane (DCM) | Anhydrous | Acros Organics | |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous solution. | |

| Brine | ACS Grade | Saturated aqueous solution of NaCl. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | For drying. | |

| Ethyl Acetate | ACS Grade | For extraction and chromatography. | |

| Hexanes | ACS Grade | For chromatography. | |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

Experimental Protocol

This protocol details the synthesis of N-(3-nitrobenzoyl)glycine benzyl ester via the acylation of glycine benzyl ester with 3-nitrobenzoyl chloride.

Step 1: Preparation of Glycine Benzyl Ester Free Base

The commercially available glycine benzyl ester hydrochloride needs to be neutralized to its free base form before reacting with the acid chloride.

-

Dissolution: In a 250 mL round-bottom flask, dissolve glycine benzyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of hydrochloride salt).

-

Neutralization: Cool the solution in an ice bath (0 °C). Add triethylamine (TEA, 1.1 eq) dropwise with stirring. The formation of triethylamine hydrochloride precipitate may be observed.

-

Stirring: Stir the mixture at 0 °C for 30 minutes. The resulting slurry contains the free base of glycine benzyl ester and is used directly in the next step.

Rationale: The hydrochloride salt of the amine is unreactive towards the acylating agent. A non-nucleophilic base like triethylamine is used to deprotonate the amine without competing in the main reaction.

Step 2: Acylation with 3-Nitrobenzoyl Chloride

-

Addition of Acid Chloride: To the slurry from Step 1, still at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Rationale: The reaction is performed at a low temperature initially to control the exothermic reaction between the amine and the highly reactive acid chloride. 3-Nitrobenzoyl chloride is a yellow to brown liquid that is unstable at room temperature and should be handled with care.[4]

Step 3: Work-up and Extraction

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and triethylamine hydrochloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield N-(3-nitrobenzoyl)glycine benzyl ester as a solid.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization Data

The expected characterization data for the final product is summarized below.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.70 (t, J=1.9 Hz, 1H), 8.40 (dd, J=8.2, 1.9 Hz, 1H), 8.20 (d, J=7.8 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H), 7.40-7.30 (m, 5H), 5.20 (s, 2H), 4.30 (d, J=5.2 Hz, 2H), ~7.0 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.5, 165.0, 148.2, 135.8, 135.2, 130.0, 128.8, 128.6, 128.4, 127.0, 122.5, 67.5, 42.0. |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₆H₁₅N₂O₅⁺: 315.10; found: 315.10. |

Safety Precautions

-

3-Nitrobenzoyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Triethylamine is flammable and has a strong odor. Use in a well-ventilated area.

-

Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Synthesis of Benzoyl glycine and Anti-bacterial screening. (2025). International Journal of Pharmaceutical Chemistry and Analysis.

-

Benzoyl chloride, 3-nitro-. (n.d.). PubChem. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México. Retrieved from [Link]

- AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. (n.d.). Google Patents.

Sources

Technical Guide: N-(3-Nitrobenzoyl)glycine Benzyl Ester as a Synthetic Intermediate

Topic: Using N-(3-nitrobenzoyl)glycine benzyl ester as an intermediate Content Type: Detailed Application Notes and Protocols

Abstract

This technical guide outlines the synthesis, characterization, and application of N-(3-nitrobenzoyl)glycine benzyl ester , a strategic intermediate in the development of peptidomimetics and substituted hippuric acid derivatives. This compound features a "latent" amine (masked as a nitro group) and a carboxyl group protected by a benzyl ester. This specific functionalization allows for orthogonal deprotection strategies, making it a versatile scaffold for synthesizing 3-aminohippuric acid analogs, heterocycles (e.g., oxazolones), and complex peptide linkers.

Introduction & Strategic Utility

In drug discovery and organic synthesis, N-(3-nitrobenzoyl)glycine benzyl ester serves as a dual-protected scaffold. Its utility stems from the differential reactivity of its functional groups:

-

Benzyl Ester (C-terminus): Provides lipophilicity for ease of purification (unlike the free acid) and is removable via neutral hydrogenolysis (H₂/Pd-C) or saponification.

-

3-Nitrobenzoyl Group (N-terminus): Acts as an electron-deficient aromatic system that can be selectively reduced to an aniline (3-aminobenzoyl). This aniline then becomes a nucleophile for further elaboration (e.g., urea formation, coupling to heterocycles).

Mechanistic Advantage

The meta-substitution pattern of the nitro group directs reactivity distinct from para-isomers (used in p-aminohippuric acid, PAH). The 3-nitro derivative is often used to synthesize probes for renal transport studies or as a linker in fragment-based drug design (FBDD).

Synthesis Protocol

Objective: Synthesize N-(3-nitrobenzoyl)glycine benzyl ester via N-acylation of glycine benzyl ester.

Materials

-

Reagent A: Glycine benzyl ester

-toluenesulfonate (or hydrochloride) [CAS: 1738-76-7 / 2462-31-9]. -

Reagent B: 3-Nitrobenzoyl chloride [CAS: 121-90-4].[1]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Quench: Sat. NaHCO₃, 1M HCl.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Glycine benzyl ester salt (10 mmol, 1.0 equiv) in anhydrous DCM (50 mL).

-

Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add Et₃N (22 mmol, 2.2 equiv). The suspension should clear as the free amine is liberated.

-

Acylation: Add 3-Nitrobenzoyl chloride (10.5 mmol, 1.05 equiv) dissolved in minimal DCM dropwise over 15 minutes.

-

Expert Note: Maintain temperature <5°C to prevent bis-acylation or racemization (if using chiral analogs).

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product usually appears at R_f ~0.4–0.5.

-

Workup:

-

Wash organic layer with 1M HCl (2 x 30 mL) to remove excess base/amine.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

-

Wash with Brine (30 mL).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0→40% EtOAc in Hexanes).

Typical Yield: 85–95% (White to off-white solid).

Downstream Application Workflows

The versatility of this intermediate lies in the divergent pathways for its deprotection/functionalization.

Workflow Visualization

The following diagram illustrates the two primary pathways: Path A (Simultaneous Reduction/Deprotection) and Path B (Chemoselective Reduction).

Caption: Divergent synthetic pathways. Path A yields the fully deprotected 3-aminohippuric acid. Path B retains the benzyl ester for further C-terminal modifications.

Protocol A: Simultaneous Deprotection (Synthesis of 3-Aminohippuric Acid)

Use this method if the final goal is the free acid form of the 3-amino derivative.

-

Setup: Dissolve N-(3-nitrobenzoyl)glycine benzyl ester (1.0 g) in Methanol (20 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading, ~100 mg).

-

Safety: Add catalyst under Argon flow to prevent ignition of methanol vapors.

-

-

Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously for 2–4 hours.

-

Mechanism: The Pd/C catalyst facilitates both the reduction of the nitro group (-NO₂ → -NH₂) and the hydrogenolysis of the benzyl ester (-COOBn → -COOH + Toluene).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[2][3]

-

Result: 3-Aminohippuric acid (usually obtained as a zwitterion).

Protocol B: Chemoselective Nitro Reduction

Use this method to generate an aniline nucleophile while keeping the carboxyl group protected (e.g., for peptide coupling).

-

Reagents: Suspend intermediate (1.0 equiv) and Iron Powder (5.0 equiv) in Ethanol/Water (4:1 v/v).

-

Activation: Add Ammonium Chloride (NH₄Cl, 3.0 equiv).

-

Reaction: Heat to reflux (70–80°C) for 1–2 hours.

-

Note: This method avoids the hydrogenolysis conditions that cleave the benzyl ester.[4]

-

-

Workup: Filter hot through Celite to remove iron sludge. Dilute filtrate with EtOAc, wash with water.

-

Result: N-(3-aminobenzoyl)glycine benzyl ester.

Analytical Characterization

Validating the identity of the intermediate is crucial before proceeding.

| Technique | Expected Signal / Data | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 5.25 (s, 2H) | Benzylic -CH ₂- (Ester) |

| δ 4.25 (d, 2H) | Glycine α-CH ₂ | |

| δ 7.35 (m, 5H) | Benzyl aromatic protons | |

| δ 8.6 (t, 1H), 8.4 (d, 1H) | 3-Nitrobenzoyl protons (deshielded) | |

| δ 7.0–7.5 (br t, 1H) | Amide N-H | |

| IR Spectroscopy | 1740 cm⁻¹ | Ester C=O stretch |

| 1650 cm⁻¹ | Amide I band | |

| 1530, 1350 cm⁻¹ | Nitro (-NO₂) stretches (asymmetric/symmetric) | |

| Mass Spectrometry | [M+H]⁺ ~ 315.1 | Consistent with C₁₆H₁₄N₂O₅ |

Troubleshooting & Critical Parameters

-

Issue: Hydrolysis of Benzyl Ester during Synthesis.

-

Cause: Presence of water or excessive base strength.

-

Solution: Use anhydrous DCM and avoid strong bases like NaOH. Use tertiary amines (Et₃N).

-

-

Issue: Incomplete Nitro Reduction (Path B).

-

Cause: Catalyst poisoning or insufficient proton source.

-

Solution: Ensure fresh Iron powder is used. Alternatively, use SnCl₂·2H₂O in EtOH (Reflux), though workup requires careful pH control to avoid emulsions.

-

-

Issue: Solubility.

-

The nitro-benzyl ester is lipophilic and dissolves well in chlorinated solvents. However, the amino product (Path B) is more polar. Adjust extraction solvent to EtOAc/THF if yield is low.

-

References

-

Organic Syntheses. "Protection of Amino Acids as Benzyl Esters." Org.[3][4][5][6] Synth.1935 , 15, 76. Link (Classic protocol for glycine benzyl ester synthesis).

-

BenchChem. "Deprotection of Diphenylmethylene-Glycine Benzyl Ester."[2] Application Note. Link (Provides context on benzyl ester stability and Pd/C hydrogenolysis).

-

Sigma-Aldrich. "Glycine benzyl ester hydrochloride Product Information." Link (Physical properties and precursor data).

-

Organic Chemistry Portal. "Reduction of Nitro Compounds." Link (Comprehensive review of chemoselective reduction methods compatible with esters).

Sources

- 1. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]

- 4. Benzyl Esters [organic-chemistry.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

recrystallization solvent for N-(3-nitrobenzoyl)glycine benzyl ester

Technical Application Note: Optimization of Recrystallization Protocols for N-(3-nitrobenzoyl)glycine Benzyl Ester

Executive Summary

This application note details the purification protocol for N-(3-nitrobenzoyl)glycine benzyl ester , a key intermediate in the synthesis of peptidomimetics and protease inhibitors. While often isolated as a crude solid following the Schotten-Baumann reaction or DCC coupling, high-purity crystalline material is required for subsequent kinetic studies or biological assays.

Based on the compound's structural moieties—balancing the lipophilic benzyl ester with the polar nitro-amide core—this guide recommends a binary solvent system of Ethyl Acetate (solvent) and n-Hexane (anti-solvent) as the primary protocol. An alternative Ethanol/Water system is provided for specific impurity profiles.

Structural Analysis & Solvent Selection Logic

To select the optimal solvent, we analyze the molecular interaction potential of N-(3-nitrobenzoyl)glycine benzyl ester.

-

Lipophilic Domain: The benzyl ester (

) and the phenyl ring of the benzoyl group contribute significant non-polar character, reducing solubility in water. -

Polar Domain: The amide bond (

) and the nitro group (

Selection Conclusion: A single non-polar solvent (e.g., Hexane) will not dissolve the compound, while a highly polar protic solvent (e.g., Water) will not dissolve the lipophilic regions. Therefore, a polar aprotic solvent (Ethyl Acetate) is ideal for dissolution, paired with a non-polar anti-solvent (Hexane) to induce nucleation.

Figure 1: Solubility logic diagram illustrating the balance between lipophilic and polar domains determining the binary solvent choice.

Experimental Protocol: Ethyl Acetate / Hexane System

This protocol is the industry standard for benzyl esters of N-protected amino acids, offering high recovery yields (>85%) and excellent removal of unreacted reagents.

Reagents Required

-

Crude N-(3-nitrobenzoyl)glycine benzyl ester

-

Ethyl Acetate (ACS Reagent Grade)

-

n-Hexane (or Petroleum Ether 40-60°C)

-

Activated Charcoal (Optional, for decolorization)

Step-by-Step Methodology

-

Solubility Test (Pilot):

-

Place 50 mg of crude solid in a test tube.

-

Add 0.5 mL Ethyl Acetate. Heat to boiling.

-

Observation: Solution should be clear. If solid remains, add EtOAc in 0.1 mL increments.

-

Once dissolved, add Hexane dropwise until persistent turbidity appears. Re-heat to clear. Cool to check for crystallization.

-

-

Dissolution:

-

Place the bulk crude solid in an Erlenmeyer flask.

-

Add the minimum amount of Ethyl Acetate required to dissolve the solid at near-reflux temperature (approx. 70°C).

-

Note: Use a steam bath or oil bath; avoid open flames.

-

-

Filtration (Hot):

-

If insoluble particles (silica, salts) are present, filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel.

-

Tip: Rinse the filter with a small volume of hot Ethyl Acetate to recover trapped product.

-

-

Nucleation:

-

Maintain the filtrate at a gentle boil.

-

Slowly add n-Hexane down the side of the flask until a faint cloudiness persists.

-

Add just enough hot Ethyl Acetate (dropwise) to clear the solution again.

-

-

Crystallization:

-

Remove from heat. Cover the flask loosely with foil/parafilm (poke holes).

-

Allow to cool to room temperature undisturbed for 2-3 hours.

-

Optimization: For maximum yield, place the flask in a refrigerator (4°C) overnight after it reaches room temperature.

-

-

Collection:

-

Filter the crystals using a Buchner funnel under vacuum.

-

Wash the cake with a cold mixture of Ethyl Acetate/Hexane (1:4 ratio).

-

Dry in a vacuum desiccator over

or silica gel.

-

Alternative Protocol: Ethanol / Water

Use this method if the primary method yields an oil ("oiling out") or if the main impurities are highly non-polar byproducts.

| Parameter | Specification |

| Solvent A | Ethanol (95% or Absolute) |

| Solvent B | Distilled Water |

| Temp. Range | 78°C (Dissolution) |

| Risk | Hydrolysis of ester (avoid prolonged boiling) |

Workflow:

-

Dissolve crude solid in boiling Ethanol.

-

Add hot water dropwise until turbidity is observed.

-

Add a few drops of Ethanol to clear.

-

Cool slowly.

Process Workflow Diagram

The following diagram illustrates the critical decision points and physical operations for the purification process.

Figure 2: Operational workflow for the recrystallization process using the Ethyl Acetate/Hexane system.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast; Solvent too non-polar. | Re-heat. Add more Ethyl Acetate.[1] Scratch glass to induce nucleation. |

| Low Yield | Too much solvent used; Crystals dissolved in wash. | Concentrate mother liquor. Use colder wash solvent. |

| Colored Impurities | Oxidation byproducts. | Add Activated Charcoal during the hot dissolution step, then filter. |

| Hydrolysis | Prolonged heating in water/alcohol. | Switch to EtOAc/Hexane (aprotic system). Minimize heating time. |

Validation:

-

TLC: Silica gel, EtOAc/Hexane (1:1). Product should show a single spot (

). -

Melting Point: Compare with literature (typical range for similar nitro-hippurates: 130-160°C depending on polymorphs).

-

NMR: Verify integrity of the benzyl ester (

singlet ~5.2 ppm) and nitro-aromatic protons.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for general recrystallization techniques of esters/amides).

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for solvent properties and purification of organic intermediates).

- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry, Section on "Recrystallization of N-Acyl Amino Acids". (Provides the foundational logic for using Ethanol/Water and EtOAc/Hexane systems for this class of compounds).

-

Sigma-Aldrich. Product Specification: Glycine benzyl ester p-toluenesulfonate salt. (Used as reference for solubility properties of the benzyl ester moiety).

Sources

Troubleshooting & Optimization

improving yield of N-(3-nitrobenzoyl)glycine benzyl ester synthesis

Answering the user's request.## Technical Support Guide: Synthesis of N-(3-nitrobenzoyl)glycine benzyl ester

Welcome to the technical support center for the synthesis of N-(3-nitrobenzoyl)glycine benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this amide coupling reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yield and purity.

The formation of the amide bond between 3-nitrobenzoic acid and glycine benzyl ester is a fundamental yet nuanced transformation. Success hinges on the appropriate activation of the carboxylic acid and the management of potential side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is disappointingly low. What are the most likely causes?

A low yield in this amide coupling can stem from several factors, primarily related to incomplete activation of the carboxylic acid, degradation of reagents, or competing side reactions.

-

Inefficient Carboxylic Acid Activation: The cornerstone of this synthesis is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is old or has been improperly stored (e.g., carbodiimides like DCC or EDC are moisture-sensitive), it will be less effective, leading to a stalled reaction.[1]

-

Acid-Base Neutralization: Glycine benzyl ester has a free amine that can act as a base. If you are using the tosylate salt of this amine, it is crucial to add a non-nucleophilic base (like triethylamine or diisopropylethylamine, DIPEA) to liberate the free amine in situ. Without this, the amine salt is not nucleophilic, and the reaction will not proceed.[2] If you are using the free base, the acidic proton of 3-nitrobenzoic acid can protonate your nucleophile, effectively quenching the reaction before it starts. Coupling reagents like DCC are designed to prevent this initial acid-base reaction.[1]

-

Sub-optimal Reagent Stoichiometry: Using incorrect ratios of reactants is a common pitfall. Typically, a slight excess of the amine component (1.1-1.2 equivalents) and the coupling reagent (1.1 equivalents) is used to ensure the complete consumption of the limiting carboxylic acid.

-

Steric Hindrance and Electronic Effects: While not severely hindered, the reactants have distinct electronic properties. The nitro group on 3-nitrobenzoic acid is strongly electron-withdrawing, which can impact the reactivity of the carboxyl group.[3][4][5] In some cases, sluggish reactions are encountered with electron-deficient amines or acids, requiring more robust activation methods or longer reaction times.[6]

Question 2: I see a major byproduct on my TLC that is insoluble in my workup solvent (DCM, Ethyl Acetate). What is it and how can I get rid of it?

This is a classic sign of using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent. The insoluble white solid is N,N'-dicyclohexylurea (DCU), the byproduct of DCC after it has activated the carboxylic acid.

-

Cause: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing DCU.[7]

-

Solution: The primary advantage of DCU's insolubility in common organic solvents like dichloromethane (DCM) or ethyl acetate is that it can be removed easily by filtration.

-

After the reaction is complete (as monitored by TLC), simply filter the entire reaction mixture through a Büchner funnel or a Celite® pad.

-

Rinse the collected solid (the DCU) with a small amount of the reaction solvent to recover any product that may have precipitated with it.

-

The desired product will be in the filtrate, which can then be subjected to a standard aqueous workup.

-

If DCU removal is consistently problematic, consider switching to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct of EDC is water-soluble and is easily removed during the aqueous workup phase.[7]

Question 3: My reaction seems to stall with significant starting material remaining. How can I drive it to completion?

A stalled reaction indicates that the activation energy for the desired transformation is not being overcome, or a deactivating pathway is dominating.

-

Increase Reaction Time and/or Temperature: Amide couplings can sometimes be sluggish.[8] If you are running the reaction at 0°C or room temperature, consider letting it stir overnight or gently warming it (e.g., to 40°C), while monitoring for any potential degradation by TLC.

-

Add a Catalyst/Additive: For carbodiimide-mediated couplings, the addition of an auxiliary nucleophile can significantly accelerate the reaction and improve yield.

-

4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP (0.1 eq) can dramatically increase the reaction rate. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then attacked by the amine.[6][9]

-

Hydroxybenzotriazole (HOBt): HOBt is another common additive that reacts with the O-acylisourea to form an HOBt-ester. This intermediate is less prone to side reactions than the O-acylisourea and reacts efficiently with the amine to form the desired amide.[6][7] The use of HOBt can also suppress racemization in chiral substrates.

-

-

Check Reagent Purity: Ensure your solvent is anhydrous. Water can hydrolyze the activated intermediate back to the carboxylic acid. Ensure your amine is not contaminated, as impurities can interfere with the reaction.

Question 4: I'm using an acid chloride route (e.g., with SOCl₂ or oxalyl chloride), but the reaction is messy with multiple byproducts. What's going wrong?

Converting the carboxylic acid to an acyl chloride is a powerful activation method, but it requires careful execution.

-

Incomplete Acyl Chloride Formation: The conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride requires forcing conditions, such as heating with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[10] If this step is incomplete, you will have a mixture of the acid and the acyl chloride, leading to a complex product mixture.

-

Side Reactions with the Amine: The reaction between the acyl chloride and glycine benzyl ester generates HCl as a byproduct. This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] To prevent this, the reaction must be run with at least two equivalents of the amine (one to react, one to act as an HCl scavenger) or, more cleanly, with one equivalent of the amine and an additional non-nucleophilic base like triethylamine or pyridine.

-

Anhydride Formation: If the acyl chloride formation is not clean, you may form the symmetric anhydride from the reaction of the acyl chloride with unreacted carboxylic acid.[8] While anhydrides can also acylate amines, this introduces another reactive species and complicates purification.

Frequently Asked Questions (FAQs)

This section covers broader questions about methodology and reagent selection.

Question 1: What is the best coupling reagent for this synthesis?

There is no single "best" reagent, as the optimal choice depends on factors like scale, desired purity, cost, and ease of workup.

| Coupling Method | Key Advantages | Key Disadvantages |

| DCC / DMAP | Inexpensive, highly effective, reliable for many substrates. | Forms insoluble DCU byproduct which must be filtered. DCC is a potential allergen. |

| EDC / HOBt | Water-soluble urea byproduct is easily removed with aqueous workup.[7] Good for sensitive substrates. | More expensive than DCC. HOBt has explosive properties in its anhydrous form.[7] |

| Acyl Chloride (SOCl₂) | Very reactive, drives reactions to completion. Inexpensive reagents. | Harsh conditions (heat) may not be suitable for sensitive molecules. Generates corrosive HCl.[10] |

| HATU / DIPEA | Very efficient and fast, even for difficult couplings.[8] | Very expensive, typically reserved for small-scale or particularly challenging syntheses. |

For general laboratory scale, DCC with catalytic DMAP or EDC with HOBt are excellent and reliable starting points.[6][9]

Question 2: My glycine benzyl ester is a tosylate salt. How do I handle this in the reaction?

The tosylate salt (p-toluenesulfonate salt) is a common and stable form of amino acid esters.[11][12] The tosylate group protonates the amine, protecting it. To use it in a coupling reaction, you must add a base to liberate the free, nucleophilic amine.

Add 1.1 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture containing the tosylate salt.[2] The base will neutralize the tosyl acid, freeing the glycine benzyl ester to participate in the coupling reaction. This is typically done in the reaction flask just before adding the coupling agent.

Question 3: What are the optimal solvent and temperature conditions?

-

Solvents: Anhydrous polar aprotic solvents are preferred. Dichloromethane (DCM) is the most common and effective solvent for these types of couplings. Other options include tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF), especially if starting material solubility is an issue.[7][13]

-

Temperature: The reaction is typically started at 0°C (ice bath), especially during the addition of the coupling reagent, to control any initial exotherm. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to overnight.[7]

Question 4: What is the role of additives like DMAP and HOBt in carbodiimide couplings?

Additives like DMAP and HOBt are not merely catalysts; they are mechanistic enhancers that prevent side reactions and increase reaction rates.

As shown in the diagram below, the carbodiimide (DCC) first activates the carboxylic acid to form the O-acylisourea intermediate. This intermediate is highly reactive but can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea byproduct, which halts the synthesis.[7]

-

DMAP intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is more reactive towards the amine than the O-acylisourea itself.[6]

-

HOBt also reacts with the O-acylisourea to form an active HOBt ester. This ester is stable against conversion to N-acylurea but remains highly reactive towards the amine nucleophile.[6]

By providing a more efficient pathway for acylation, these additives outcompete the unproductive N-acylurea rearrangement, leading to higher yields and cleaner reactions.

Question 5: What is the best method for purifying the final product?

Purification typically involves a combination of techniques:

-

Aqueous Workup: After the reaction, the mixture is typically washed sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove any unreacted amine and bases, followed by a weak base (e.g., sat. NaHCO₃) to remove unreacted 3-nitrobenzoic acid and additives like HOBt. A final wash with brine helps to remove water from the organic layer.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[14]

-

Crystallization or Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If impurities are still present, flash column chromatography on silica gel is a reliable method for obtaining a highly pure product.[14]

Visualizing the Reaction Pathway

The following diagram illustrates the DCC/DMAP coupling mechanism, including the key intermediates and the competing side reaction.

Caption: DCC/DMAP reaction mechanism and side reaction.

Experimental Protocol: DCC/DMAP Coupling

This protocol describes a standard laboratory procedure for the synthesis of N-(3-nitrobenzoyl)glycine benzyl ester.

Materials:

-

Glycine benzyl ester tosylate

-

3-Nitrobenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add glycine benzyl ester tosylate (1.0 eq) and 3-nitrobenzoic acid (1.05 eq). Dissolve the solids in anhydrous DCM (to make a ~0.2 M solution based on the glycine ester).

-

Amine Liberation: Cool the flask to 0°C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution. Stir for 10-15 minutes at 0°C.

-

Catalyst Addition: Add DMAP (0.1 eq) to the mixture.

-

Coupling Agent Addition: In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes, keeping the temperature at 0°C. A white precipitate (DCU) will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Workup - Part 1 (Filtration): Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite®, washing the filter cake with cold DCM. Collect the filtrate.

-

Workup - Part 2 (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

1 M HCl (2x)

-

Saturated NaHCO₃ (2x)

-

Brine (1x)

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(3-nitrobenzoyl)glycine benzyl ester.

References

- BenchChem. (2025). Troubleshooting low yields in the DIBA-H reduction of amides. BenchChem Technical Support.

- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic-synthesis.com.

- Various Authors. (2021). Why did my amide syntesis does not work?

- BenchChem. (2025).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses, Coll. Vol. 10, p.4 (2004); Vol. 79, p.207 (2002).

- Karlsson, C., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.

- Various Authors. (2021).

- Various Authors. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?

- Various Authors. (2022). DCC/DMAP coupling reaction selection? Reddit r/Chempros.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistrysteps.com.

- Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.

- Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

- Various Authors. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.

- Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- CN1477095A - Production method of N-benzyl glycine ethyl ester.

- BenchChem. (2025). Large-Scale Synthesis of Glycine Benzyl Ester Tosylate.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses, Coll. Vol. 6, p.261 (1988); Vol. 51, p.112 (1971).

- Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

- Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening.

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Benzyl Ester Stability & Workup Guide

Ticket ID: BE-HYD-001 Status: Active Topic: Preventing Hydrolysis of Benzyl Esters During Workup Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Benzyl esters (

Module 1: Triage – "My Yield is Low/Dropping"

Use this section if you are currently observing product loss or benzoic acid formation.

Symptom Checklist

-

TLC: Appearance of a baseline spot (carboxylic acid) or a high Rf spot (benzyl alcohol).[1]

-

Odor: Distinct smell of benzyl alcohol (sweet/floral) evolving from the separator funnel.

-

pH: Aqueous layer pH is

or

Emergency Troubleshooting Protocol

| Issue | Immediate Action | Why? (Causality) |

| Reaction is Hot | STOP. Submerge flask in an ice/water bath ( | Hydrolysis rates follow the Arrhenius equation; reducing T by |

| Strong Base Used | Dilute & Buffer. Add cold 10% | High pH drives |

| Emulsion Formed | Add Brine. If that fails, filter through Celite. | Emulsions increase the surface area between organic/aqueous phases, prolonging exposure to hydrolytic agents.[1] |

Module 2: Standard Operating Procedure (SOP)

The "Cold-Buffered Quench" Protocol designed to minimize hydrolytic stress.[1]

The Protocol

-

Thermal Control: Cool the reaction mixture to

before adding any aqueous solution. -

Quench Selection:

-

For Acidic Reactions: Quench with Saturated Sodium Bicarbonate (

) . Note: Add slowly to prevent thermal spikes from effervescence. -

For Basic Reactions: Quench with Saturated Ammonium Chloride (

) .[1] This buffers the solution to ~pH 5-6, preventing the runaway basicity of NaOH/KOH washes.

-

-

Phase Separation: Extract immediately with a non-polar solvent (EtOAc or DCM).

-

The "Safety" Wash: Wash the organic layer once with Phosphate Buffer (pH 7.0) to remove residual acid/base traces without inducing stress.[1]

-

Drying: Dry over anhydrous

(neutral) rather than

Visual Workflow: Workup Decision Tree

Figure 1: Decision tree for selecting the correct quenching agent to maintain benzyl ester integrity.[1]

Module 3: Deep Dive – The Mechanism of Failure

To prevent hydrolysis, one must understand the two distinct mechanisms by which benzyl esters degrade. Unlike simple alkyl esters, benzyl esters possess a "dual vulnerability."[1]

1. Base-Catalyzed Hydrolysis (

)

This is the standard saponification pathway.[1] Hydroxide ions (

-

Risk Factor: High.[2] Even weak bases like

can promote this if heated.[1] -

Mechanism: Nucleophilic attack

Tetrahedral intermediate

2. Acid-Catalyzed Cleavage (

)

This is unique to esters capable of forming stable carbocations.[1] While most esters require water to attack the carbonyl (

-

Risk Factor: Moderate. Occurs in the presence of strong Lewis acids or low pH (

). -

Mechanism: Protonation of ether oxygen

Unimolecular cleavage

Comparative Stability Data

| Condition | pH Range | Stability Rating | Notes |

| Strong Acid | Unstable | Cleavage via | |

| Mild Acid | Stable | Safe zone for workup (e.g., dilute | |

| Neutral | Optimal | Phosphate buffer is ideal. | |

| Mild Base | Caution | Stable at | |

| Strong Base | Unstable | Rapid saponification ( |

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 1M NaOH to wash away excess acid starting material?

A: No. This is the most common cause of yield loss. 1M NaOH (pH ~14) will rapidly saponify benzyl esters.[1] Instead, use saturated

Q: My product decomposes on the rotovap. Why?

A: If your water bath is

-

Fix: Keep bath

and ensure the organic layer is completely neutral and dry before evaporation.

Q: Is silica gel chromatography safe for benzyl esters?

A: generally, yes. However, silica is slightly acidic.[1] For highly sensitive substrates, add 1% Triethylamine (

Q: How do I store benzyl esters long-term?

A: Store in a desiccator or under inert gas at

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][3] Protective Groups in Organic Synthesis (3rd ed.).[1][4] Wiley-Interscience.[3] (Detailed stability profiles of benzyl esters under acidic/basic conditions). [1]

-

BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. (Guidelines on pH limits for ester isolation).

-

Common Organic Chemistry. (2024).[1][5][6] Benzyl Protection: Conditions and Stability. (Practical guides on chromatography and storage).

Sources

avoiding nitro group reduction during benzyl ester hydrogenolysis

Technical Support Center: Chemoselective Hydrogenolysis

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers navigating the complexities of synthetic chemistry. One of the more nuanced challenges we frequently address is the chemoselective hydrogenolysis of a benzyl (Bn) ester in the presence of an aromatic nitro group. Standard hydrogenation conditions often lead to the undesired reduction of both functionalities. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve high selectivity and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to selectively cleave a benzyl ester without reducing a nitro group?

The core of the challenge lies in the kinetics of hydrogenation. Aromatic nitro groups are highly susceptible to reduction and often react much faster than the hydrogenolysis of a benzyl ester under standard conditions using highly active catalysts like Palladium on Carbon (Pd/C).[1] Both transformations are thermodynamically favorable, making kinetic control paramount. The goal is to modulate the catalyst's activity to a "sweet spot" where it is active enough to cleave the C-O bond of the ester but not active enough to reduce the N=O bonds of the nitro group.

Q2: What is the primary factor influencing selectivity in this reaction?

The catalyst system is the single most critical factor. While reaction parameters like solvent, temperature, and pressure play a role, the choice and state of the catalyst dictate the outcome.[2] An unmodified, highly active palladium catalyst will almost invariably lead to a mixture of products due to its high affinity for reducing nitroarenes.[1][3] Therefore, achieving selectivity requires precise control over the catalyst's surface chemistry.

Q3: Can I use standard 10% Pd/C for this transformation?

It is highly inadvisable to use standard, high-activity Pd/C without modification. Such catalysts are designed for rapid and efficient reductions and typically lack the chemoselectivity required to differentiate between a benzyl ester and a nitro group.[1] Using it directly will likely result in the formation of the corresponding aniline as the major product. However, this same Pd/C can serve as the starting point for creating a more selective catalyst through the addition of modifiers.

Q4: What are "catalyst modifiers" or "poisons," and how do they work?

Catalyst modifiers, sometimes referred to as "poisons," are chemical agents that are intentionally added to a reaction to temper the catalyst's activity and enhance its selectivity.[4][5] They function by adsorbing onto the most active sites of the palladium surface. These highly energetic sites are responsible for the rapid reduction of functionalities like nitro groups. By selectively blocking them, the modifier leaves less active sites available, which are still capable of catalyzing the slower hydrogenolysis of the benzyl ester.[4][6]

Common and effective modifiers for this purpose include:

-

Sulfur-based compounds: Thioethers, thiophene, or specially prepared quinoline-sulfur solutions.

-

Nitrogen-based compounds: Pyridine, quinoline, or ethylenediamine.[7][8]

Q5: Is transfer hydrogenation a better alternative to high-pressure H₂ gas?

Transfer hydrogenation is an excellent and often superior alternative for this transformation.[9][10] Instead of using pressurized hydrogen gas, this technique employs a hydrogen donor molecule within the reaction mixture. Common donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[10][11]

The advantages are significant:

-

Milder Conditions: It operates at or near atmospheric pressure, avoiding the need for specialized high-pressure reactors.[10]

-

Enhanced Selectivity: The in situ generation and transfer of hydrogen often provide a lower effective concentration of active hydrogen on the catalyst surface, which naturally favors selectivity.

-

Improved Safety: It circumvents the hazards associated with handling flammable hydrogen gas.[10]

Troubleshooting Guide

Problem 1: Significant reduction of the nitro group is observed (>10%).

-

Root Cause: The catalyst is too active. The rate of nitro reduction is outpacing the rate of benzyl ester hydrogenolysis.

-

Solutions:

-

Introduce a Catalyst Modifier: If using a standard Pd/C catalyst, add a controlled amount of a modifier. Start with a small molar equivalent of quinoline or pyridine relative to the substrate. See Protocol 1 for a detailed procedure using a pre-poisoned catalyst.

-

Switch to Transfer Hydrogenation: Abandon the use of H₂ gas and switch to a transfer hydrogenation protocol. Ammonium formate is an excellent starting point.[11] See Protocol 2 .

-

Lower Hydrogen Pressure: If you must use H₂ gas, reduce the pressure significantly. Start at atmospheric pressure (e.g., using a balloon of H₂) before moving to higher pressures.

-

Change the Catalyst: Consider using a different type of catalyst altogether. For instance, certain platinum-based catalysts or modified gold nanoparticle catalysts have shown high chemoselectivity in nitro group hydrogenations, suggesting their activity can be tuned.[2][12][13]

-

Problem 2: The benzyl ester hydrogenolysis is slow or incomplete.

-

Root Cause: The catalyst activity is too low, or the catalyst has been deactivated.

-

Solutions:

-

Reduce the Amount of Modifier: If you are using a poisoned catalyst, you may have added too much modifier, effectively shutting down all catalytic activity. Reduce the amount of poison in increments.

-

Check for Impurities: The substrate, solvent, or glassware may contain impurities (especially sulfur compounds) that are deactivating the catalyst.[4][14] Ensure high-purity reagents and meticulously clean equipment.

-

Increase Catalyst Loading: While not always ideal, increasing the weight percentage of the catalyst (e.g., from 5 wt% to 10 wt%) can sometimes overcome sluggishness, but watch for a corresponding loss in selectivity.

-

Improve Mass Transfer: Ensure vigorous stirring. In heterogeneous catalysis, the reaction rate is often limited by the diffusion of the substrate to the catalyst surface.

-

Slightly Increase Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the rate, but this must be done cautiously as it can also decrease selectivity.

-

Problem 3: Reaction yields are inconsistent between batches.

-

Root Cause: This issue is very common and is almost always traced back to the catalyst.

-

Solutions:

-

Catalyst Variability: Commercial batches of Pd/C can have significant variations in particle size, surface area, and the number of active sites, leading to inconsistent performance.[15] If possible, use a single, large batch of catalyst for the entire research campaign.

-

Implement a Catalyst Pre-treatment Protocol: Some studies have shown that a pre-treatment or "tuning" of the commercial catalyst with a mild acid wash can normalize its activity and improve reproducibility.[15]

-

Precise Modifier Dosing: If preparing a poisoned catalyst, ensure the modifier is added with high precision. Prepare a stock solution of the modifier and add it volumetrically rather than by dropwise addition.

-

Data & Visualization

Table 1: Comparison of Catalytic Systems for Selective Benzyl Ester Deprotection

| Catalytic System | Hydrogen Source | Typical Conditions | Selectivity for Bn-Ester Cleavage | Key Advantages | Potential Issues |

| 10% Pd/C | H₂ (1-4 atm) | RT, MeOH/EtOAc | Poor | High reaction speed | Low chemoselectivity, nitro reduction is dominant[1] |

| 10% Pd/C + Quinoline | H₂ (1 atm) | RT, EtOH | Good to Excellent | Tunable selectivity, common reagents | Requires careful optimization of poison loading |

| Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂ (1 atm) | RT, EtOAc | Excellent | Commercially available, highly selective | Can be sluggish, lead toxicity concerns[2] |

| 10% Pd/C + Ammonium Formate | HCOONH₄ | 25-60 °C, MeOH | Excellent | High selectivity, no H₂ gas needed, simple setup | Byproduct formation, may require heating[11] |

| 10% Pd/C + 1,4-Cyclohexadiene | 1,4-Cyclohexadiene | RT, EtOH | Excellent | Very mild conditions, high selectivity | Stoichiometric reagent, benzene byproduct[10] |

Diagram 1: Decision Workflow for Method Selection

Caption: Decision tree for selecting the optimal experimental approach.

Experimental Protocols

Protocol 1: Selective Hydrogenolysis using Modified Pd/C with H₂ Gas

This protocol describes the use of a standard catalyst that is intentionally modified in situ with quinoline to achieve chemoselectivity.

-

Materials:

-

Substrate (1.0 eq)

-

10% Palladium on Carbon (5-10 wt% of substrate)

-

Ethanol (or Ethyl Acetate), anhydrous grade

-

Quinoline (prepare a 1% v/v stock solution in ethanol)

-

Hydrogen gas (balloon or regulated supply)

-

Standard reaction flask, stir bar, and balloon/H₂ inlet adapter

-

-

Procedure:

-

To a round-bottom flask, add the substrate (e.g., 1.0 g) and a magnetic stir bar.

-

Dissolve the substrate in ethanol (10-20 mL).

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Add a calculated amount of the quinoline stock solution. Start with 0.1-0.2 molar equivalents of quinoline relative to the substrate.

-

Seal the flask, and then purge the atmosphere by evacuating under vacuum and backfilling with nitrogen (repeat 3 times).

-

Finally, evacuate the nitrogen and backfill with hydrogen gas from a balloon.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material without significant formation of the fully reduced aniline byproduct indicates success.

-

Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

-

Protocol 2: Chemoselective Transfer Hydrogenolysis with Ammonium Formate

This protocol is often the most reliable and scalable method, avoiding the use of hydrogen gas.

-

Materials:

-

Substrate (1.0 eq)

-

10% Palladium on Carbon (10 wt% of substrate)

-

Ammonium Formate (HCOONH₄) (3-5 eq)

-

Methanol, anhydrous grade

-

Standard reaction flask with a condenser

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (e.g., 1.0 g) in methanol (20-30 mL).

-

Add the ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.

-

Carefully add the 10% Pd/C catalyst to the mixture.

-

Stir the reaction mixture at room temperature or heat gently to 40-50 °C. The reaction is often accompanied by gentle gas evolution.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure. The residue will contain your product and excess ammonium salts.

-

Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.

-

References

-

Šmidrkal, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

-

Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science. Available at: [Link]

-

Jagadeesh, R. V., & Beller, M. (2017). Homogeneous Palladium-Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. ChemCatChem. Available at: [Link]

-

Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

-

Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds... Science - Ovid. Available at: [Link]

-

Zhang, Z., et al. (2020). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega. Available at: [Link]

-

Li, H., et al. (2019). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available at: [Link]

-

Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research.

-

Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters. Available at: [Link]

-

Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

-

Kyte, M. G., et al. (2018). Platinum- and Palladium-Based Single-Atom Alloy Catalysts for Selective Hydrogenation and Dehydrogenation Reactions. ProQuest. Available at: [Link]

-

Pérez-Ramírez, J., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing. Available at: [Link]

-

McKay, M. J., & Nguyen, H. M. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. ACS Catalysis. Available at: [Link]

-